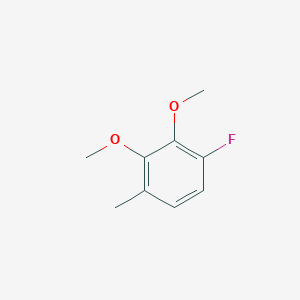

1-Fluoro-2,3-dimethoxy-4-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11FO2 |

|---|---|

Molecular Weight |

170.18 g/mol |

IUPAC Name |

1-fluoro-2,3-dimethoxy-4-methylbenzene |

InChI |

InChI=1S/C9H11FO2/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5H,1-3H3 |

InChI Key |

DIQLUBOYYKDQEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluoro 2,3 Dimethoxy 4 Methylbenzene and Its Strategic Precursors

Molecular Formula and Weight

The molecular formula of 1-Fluoro-2,3-dimethoxy-4-methylbenzene is C₉H₁₁FO₂. Based on this formula, the calculated molecular weight is approximately 170.18 g/mol .

Physical State

At room temperature, this compound is expected to be a liquid or a low-melting solid, a common characteristic for many substituted benzene (B151609) derivatives.

Focus on Detailed Structural Elucidation and Confirmation of Molecular Architecture, Not Basic Identification or Physical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships within 1-Fluoro-2,3-dimethoxy-4-methylbenzene can be assembled.

Proton (¹H) NMR Spectroscopic Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methoxy (B1213986) groups, and the methyl group.

Aromatic Region: The benzene (B151609) ring contains two adjacent protons at the C-5 and C-6 positions. Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The proton at C-5 is primarily influenced by the adjacent methyl group and the methoxy group at C-3. The proton at C-6 is positioned between the fluorine and a methoxy group, leading to a different electronic environment. The coupling between these adjacent protons (ortho-coupling) and the coupling of the H-6 proton to the fluorine atom (³J H-F) are critical for assignment.

Aliphatic Region: The two methoxy groups (-OCH₃) at positions C-2 and C-3 are expected to have slightly different chemical shifts due to their distinct neighboring groups (F vs. CH₃). The methyl group (-CH₃) at C-4 will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~6.85 | d | J(H5-H6) ≈ 8.5 |

| H-6 | ~6.70 | dd | J(H6-H5) ≈ 8.5, J(H6-F1) ≈ 10.0 |

| OCH₃ (at C-2) | ~3.88 | s | - |

| OCH₃ (at C-3) | ~3.85 | s | - |

Note: Data are predicted based on established principles of NMR spectroscopy. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopic Analysis: Resonance Assignments and Carbon Connectivity

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and connectivity. A key feature in the spectrum of this compound is the coupling between the carbon nuclei and the fluorine atom (C-F coupling), which is observable over one to four bonds and is diagnostic for assigning the fluorinated ring system.

C-1 (C-F bond): This carbon will exhibit a large one-bond coupling constant (¹J C-F), appearing as a doublet at a downfield chemical shift due to the electronegativity of the fluorine.

C-2 and C-6 (²J C-F): These carbons, located two bonds away from the fluorine, will show smaller doublet splittings.

C-3 and C-5 (³J C-F): These carbons, three bonds from the fluorine, will also appear as doublets with even smaller coupling constants.

C-4 (⁴J C-F): This carbon may show a very small four-bond coupling to fluorine, which might not always be resolved.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 | ~155.0 | d | ¹J C-F ≈ 245 |

| C-2 | ~145.0 | d | ²J C-F ≈ 15 |

| C-3 | ~142.0 | d | ³J C-F ≈ 5 |

| C-4 | ~128.0 | d | ⁴J C-F ≈ 2 |

| C-5 | ~125.0 | d | ³J C-F ≈ 8 |

| C-6 | ~110.0 | d | ²J C-F ≈ 20 |

| OCH₃ (at C-2) | ~56.5 | s | - |

| OCH₃ (at C-3) | ~56.2 | s | - |

Note: Data are predicted based on established principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopic Analysis: Characterization of the Fluorine Environmentrsc.org

¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum would display a single resonance. The multiplicity of this signal is dictated by its coupling to nearby protons. The most significant coupling would be the three-bond coupling (³J F-H) to the proton at C-6, which would split the fluorine signal into a doublet. A smaller four-bond coupling to the proton at C-5 may also be observed, potentially resulting in a doublet of doublets.

Two-Dimensional (2D) NMR Techniques: COSY, HSQC, HMBC, and NOESY for Elucidating Complex Connectivities and Stereochemistry

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. wikipedia.org A critical cross-peak would be observed between the signals for H-5 and H-6, confirming that these two protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com This would definitively link the H-5 signal to the C-5 signal, the H-6 signal to C-6, the methyl proton singlet to the C-4 methyl carbon, and the two methoxy proton singlets to their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²J C-H, ³J C-H). youtube.com Key expected correlations include:

The methyl protons (on C-4) would show cross-peaks to C-3, C-4, and C-5.

The proton H-5 would show correlations to C-3, C-4, and the fluorinated carbon C-1.

The proton H-6 would correlate with C-2, C-4, and C-1.

The methoxy protons at C-2 would correlate to the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of whether they are connected by bonds. slideshare.net NOESY is essential for confirming the substituent arrangement. Expected through-space correlations would be seen between:

The methoxy protons at C-3 and the methyl protons at C-4.

The methoxy protons at C-2 and the aromatic proton at C-6.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysishmdb.ca

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental formula. nfdi4chem.de For this compound (C₉H₁₁FO₂), the calculated exact mass is 170.0743 u.

Detailed Interpretation of Mass Fragmentation Patterns and Ion Structures

Analysis of the fragmentation pattern in the mass spectrum provides corroborating evidence for the proposed structure. The molecule would first ionize to form the molecular ion (M⁺•) at m/z 170.

A plausible primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, which is a common and favorable fragmentation for anisole-type compounds. This results in a highly stable oxonium ion.

Step 1: Loss of a Methyl Radical: C₉H₁₁FO₂⁺• (M⁺•, m/z 170) → [C₈H₈FO₂]⁺ (m/z 155) + •CH₃ The resulting ion at m/z 155 is often the base peak due to its stability.

Step 2: Subsequent Loss of Carbon Monoxide: The [M-15]⁺ ion can then undergo a characteristic loss of a neutral carbon monoxide (CO) molecule. [C₈H₈FO₂]⁺ (m/z 155) → [C₇H₈FO]⁺ (m/z 127) + CO

This fragmentation pattern—an initial loss of 15 mass units followed by a loss of 28 mass units—is highly characteristic of methoxy-substituted aromatic rings and provides strong evidence for the presence of these functional groups in the determined structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the connectivity of the title compound. The vibrational modes are characteristic of the stretching and bending of specific bonds within the molecule.

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent parts: the substituted benzene ring, the methoxy groups, the methyl group, and the carbon-fluorine bond. The assignment of these bands can be predicted based on extensive studies of similar aromatic compounds.

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the aromatic ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methoxy groups give rise to characteristic symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce a series of bands in the 1620-1450 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

C-F Stretching: The carbon-fluorine stretching vibration is a strong indicator of fluorination in organic molecules and typically results in a strong absorption band in the IR spectrum, generally found in the 1250-1020 cm⁻¹ range.

C-O Stretching: The methoxy groups are characterized by strong C-O stretching bands. Asymmetric stretching is typically observed around 1275-1200 cm⁻¹, while the symmetric stretching band appears near 1075-1020 cm⁻¹.

In-Plane and Out-of-Plane C-H Bending: Deformations of the aromatic C-H bonds give rise to bands in the fingerprint region (below 1300 cm⁻¹). Out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the benzene ring.

The predicted vibrational frequencies for this compound, based on computational models and data from analogous compounds, are summarized in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Asymmetric CH₃ Stretch | 2975-2950 | Medium | Medium |

| Symmetric CH₃ Stretch | 2880-2860 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1620-1450 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong | Weak |

| C-F Stretch | 1250-1100 | Strong | Weak |

| Symmetric C-O-C Stretch | 1075-1020 | Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-800 | Strong | Weak |

Note: The data in this table is theoretically predicted and based on values for analogous compounds, as direct experimental data for this compound is not publicly available.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the delocalized π-electron system of the benzene ring.

The benzene ring itself is the principal chromophore. Substituents on the ring can modify the energy of these transitions, leading to shifts in the absorption maxima (λmax). Methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and act as auxochromes, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). The fluorine atom, being electronegative, can have a more complex influence, but its effect is generally less pronounced than that of the methoxy groups.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show characteristic absorption bands. Benzene typically displays a strong E₂-band around 204 nm and a weaker, fine-structured B-band around 254 nm. Due to the presence of the electron-donating substituents, these bands are predicted to shift to longer wavelengths.

| Transition | Predicted λmax (nm) | Description |

|---|---|---|

| π → π* (E₂-band) | ~220-240 | High-intensity absorption related to the primary aromatic transition. |

| π → π* (B-band) | ~270-290 | Lower-intensity absorption, often with some vibrational fine structure, characteristic of the substituted benzene ring. |

Note: The data in this table is an estimation based on the known effects of substituents on the UV-Vis spectrum of benzene. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Structure Determination (If Crystalline Forms of this compound Exist)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation and revealing how the molecules pack together in the crystal lattice. As no experimental crystal structure for this compound has been reported, this section discusses the expected structural parameters and intermolecular interactions based on crystallographic data of similar fluorinated and methoxy-substituted aromatic compounds.

The molecular geometry of the benzene ring is expected to be nearly planar, with minor deviations caused by the substituents. The internal C-C-C bond angles of the ring may deviate slightly from the ideal 120° of a perfect hexagon due to the electronic and steric effects of the fluorine, methoxy, and methyl groups.

Bond Lengths: The C-C bonds within the aromatic ring will have lengths intermediate between a typical single (1.54 Å) and double (1.34 Å) bond, expected to be around 1.39 Å. The C-F bond length is anticipated to be approximately 1.35 Å. The C-O bonds of the methoxy groups should be around 1.37 Å for the C(aromatic)-O bond and 1.43 Å for the O-C(methyl) bond.

Bond Angles: The C-C-C angles within the ring will be close to 120°. The angle at the carbon atom bonded to the fluorine (C2-C1-C6) might be slightly smaller than 120°, while the angles at the methoxy-substituted carbons could be slightly larger.

Torsional Angles: The methoxy groups are expected to exhibit some rotational freedom around the C(aromatic)-O bond. Their preferred orientation will be a balance between maximizing π-conjugation with the ring (favoring a planar conformation) and minimizing steric hindrance with adjacent substituents.

| Parameter | Hypothetical Value | Basis for Prediction |

|---|---|---|

| C-C (aromatic) Bond Length | ~1.39 Å | Standard values for benzene derivatives. sydney.edu.auunicamp.br |

| C-F Bond Length | ~1.35 Å | Typical values in fluorinated aromatic compounds. |

| C(aromatic)-O Bond Length | ~1.37 Å | Data from crystalline anisole (B1667542) derivatives. |

| O-C(methyl) Bond Length | ~1.43 Å | Data from crystalline anisole derivatives. |

| C-C-C (aromatic) Bond Angle | ~120° | Ideal geometry of a benzene ring. sydney.edu.au |

| C-C-F Bond Angle | ~119° | Computational models of substituted benzenes. nih.govresearchgate.net |

Note: The data in this table is hypothetical, based on standard bond lengths and angles from crystallographic databases and computational studies of analogous molecules, as no experimental crystal structure for the title compound is available.

In the solid state, the packing of this compound molecules would be governed by a network of weak intermolecular interactions.

Van der Waals Forces: These are the primary forces governing the packing of non-polar molecules.

C-H···π Interactions: The hydrogen atoms of the methyl and methoxy groups, as well as those on the ring, can interact with the electron-rich π-system of adjacent aromatic rings.

C-H···F Interactions: Weak hydrogen bonds between carbon-bound hydrogen atoms and the electronegative fluorine atom are commonly observed in the crystal structures of fluorinated organic compounds and would likely play a role in the crystal packing. ed.ac.uk

π–π Stacking: The planar aromatic rings may stack on top of each other, typically in an offset fashion, to maximize attractive interactions between their π-systems.

The interplay of these forces would determine the final crystal lattice, influencing properties such as melting point and solubility. The presence of the fluorine atom, in particular, can significantly influence crystal packing through specific fluorine-mediated interactions. rsc.org

Reactivity of the Aromatic Ring System of this compound

The reactivity of the benzene ring is a focal point of the molecule's chemistry, particularly in substitution reactions where the regiochemical outcome is controlled by the directing effects of the existing groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The outcome of such reactions on this compound is determined by the combined influence of its substituents on the aromatic ring's nucleophilicity and the stability of the resulting carbocation intermediate (arenium ion).

The substituents present on the ring—fluoro, two methoxy, and one methyl group—can be categorized by their activating/deactivating and directing effects:

Methoxy (-OCH₃) groups: These are strongly activating groups due to their ability to donate electron density to the ring via resonance (+R effect), which outweighs their inductive electron withdrawal (-I effect). They are ortho- and para-directors.

Methyl (-CH₃) group: This is a weakly activating group through an inductive effect (+I) and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions.

Fluoro (-F) group: Halogens are generally deactivating due to their strong inductive electron withdrawal (-I effect), which dominates over their resonance electron donation (+R effect). However, they are still considered ortho- and para-directors because the lone pairs on the halogen can help stabilize the positive charge in the arenium ion intermediate when substitution occurs at these positions. libretexts.org

In this compound, the two available positions for electrophilic attack are C5 and C6. The regioselectivity will depend on the balance of the electronic and steric effects of the adjacent and opposing groups. The methoxy and methyl groups strongly activate the ring, making it highly nucleophilic. Computational methods like RegioSQM, which calculate proton affinities to predict the most nucleophilic center, are often used to determine the likely site of substitution in complex heteroaromatic systems. nih.govresearchgate.net The combined activating pressure from the methoxy and methyl groups suggests that the ring is susceptible to EAS reactions, with the precise location of substitution (C5 vs. C6) being dependent on the specific electrophile and reaction conditions. For instance, in the nitration of 2-fluoro-1,4-dimethoxybenzene, the fluoro-substituent was found to be overwhelmingly para-directing. mdpi.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | +R > -I |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | +I, Hyperconjugation |

| -F (Fluoro) | Weakly Deactivating | Ortho, Para | -I > +R |

Nucleophilic aromatic substitution (SNAr) provides a pathway for replacing a leaving group on an aromatic ring with a nucleophile. vapourtec.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. core.ac.uk

For this compound, the fluorine atom serves as the potential leaving group. The rate of SNAr reactions often follows the trend F > Cl > Br > I, because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

However, the aromatic ring of this compound is substituted with electron-donating methoxy and methyl groups. These groups increase the electron density of the ring, which generally disfavors the SNAr mechanism by destabilizing the anionic Meisenheimer complex. The presence of these activating groups makes traditional SNAr reactions challenging. Nevertheless, modern methods, such as organic photoredox catalysis, have enabled the nucleophilic defluorination of even electron-neutral and electron-rich fluoroarenes under mild conditions. nih.gov Such approaches could potentially be applied to achieve SNAr on this substrate. The reaction proceeds via a two-step addition-elimination process, where the formation of the resonance-stabilized carbanion intermediate is often the slow step. core.ac.uk

Reactions Involving the Fluoro Substituent: Activation and Transformation

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. mdpi.comchem8.org Despite this, several strategies have been developed to transform the C-F bond, enabling the derivatization of fluoroaromatic compounds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides is less common due to the inertness of the C-F bond. researchgate.net However, significant progress has been made in developing catalytic systems, particularly those based on nickel and palladium, capable of activating C-F bonds. mdpi.comchem8.org

For a substrate like this compound, cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination would involve the oxidative addition of the C-F bond to a low-valent metal center. This step is often the most challenging part of the catalytic cycle. Nickel-based catalysts, often in conjunction with specific ligands like N-heterocyclic carbenes (NHCs), have shown promise in coupling aryl fluorides with various partners, including Grignard reagents and amines. mdpi.comresearchgate.net Palladium-catalyzed systems have also been developed that can convert aryl triflates and halides to aryl fluorides, and in some cases, catalyze the reverse reaction. nih.govmit.edu The success of such a reaction would depend heavily on finding a catalyst system robust enough to cleave the strong C-F bond without being deactivated by the methoxy groups.

Defluorination involves the cleavage of the C-F bond and its replacement with another atom or functional group, a process also known as functional group interconversion. imperial.ac.uk This can be achieved through various methods:

Reductive Defluorination: This process replaces the fluorine atom with a hydrogen atom. It can be accomplished using strong reducing agents or through catalytic hydrogenation under specific conditions.

Nucleophilic Substitution: As discussed in section 4.1.2, under appropriate conditions (e.g., photoredox catalysis), the fluorine can be displaced by various nucleophiles (e.g., N- or O-based) to form new derivatives. nih.gov

Conversion to Other Halides: While less common, methods exist to convert aryl fluorides to other aryl halides, which can then be used in a wider range of standard cross-coupling reactions.

Metal-Free C-F Bond Silylation: In some cases, C-F bonds can be activated without a transition metal. For example, defluoro-silylation reactions between fluoro-aromatics and silylborane reagents have been developed. researchgate.net

The choice of strategy would depend on the desired final product and the tolerance of the other functional groups on the molecule to the reaction conditions.

Reactivity of the Methoxy Groups: Demethylation and Ether Cleavage Reactions

The two methoxy groups at positions C2 and C3 are aryl methyl ethers, which can be cleaved to reveal the corresponding phenols. This demethylation is a common transformation in organic synthesis, often employed to deprotect hydroxyl groups or to create precursors for further functionalization. organic-chemistry.org

The most common reagent for aryl ether cleavage is boron tribromide (BBr₃). youtube.com The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing methyl bromide. youtube.com

Table 2: Common Reagents for Aryl Ether Demethylation

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂ at low temperature (e.g., -78 °C to rt) | Highly effective but requires stoichiometric amounts and is moisture-sensitive. |

| Hydrobromic Acid (HBr) | Acetic acid, high temperature | A classic, strong acid method. Can be harsh for sensitive substrates. |

| Aluminum Trichloride (AlCl₃) | Inert solvent, often with a nucleophilic scavenger | Lewis acid that can selectively cleave methoxy groups ortho to a carbonyl. nih.gov |

| Trimethylsilyl Iodide (TMSI) | Inert solvent (e.g., CH₃CN, CHCl₃) | Generated in situ from TMSCl and NaI; provides a milder alternative. |

A key challenge in the demethylation of this compound would be achieving selectivity. Since there are two methoxy groups in different chemical environments (C2 is flanked by a fluoro and a methoxy group; C3 is flanked by a methoxy and a methyl group), it might be possible to selectively cleave one over the other by carefully controlling the reaction conditions or by using sterically hindered reagents. For example, selective cleavage of methoxy groups adjacent to certain functionalities has been reported using Lewis acids like AlCl₃. nih.gov The relative reactivity of the two methoxy groups would likely be influenced by steric hindrance and their respective basicities.

In-depth Analysis of this compound Reveals Limited Publicly Available Research on Specific Chemical Transformations

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific chemical reactivity, reaction mechanisms, and derivatization of the compound This compound are not extensively available in the public domain. Consequently, a detailed article focusing solely on the user-specified outline of its chemical behavior cannot be generated at this time.

The requested article structure, which includes specific sections on side-chain functionalization, catalytic transformations, synthesis of advanced derivatives, and mechanistic insights, presupposes a body of existing research focused on this particular molecule. However, current literature does not appear to contain specific studies on these aspects of this compound.

While general principles of organic chemistry allow for predictions about the reactivity of this molecule—for instance, the methyl group could potentially undergo oxidation or halogenation under specific conditions, and the aromatic ring could participate in certain catalytic cross-coupling reactions—the absence of published experimental data for this exact compound prevents a scientifically rigorous and accurate discussion as per the requested outline. Scientific articles rely on verifiable and peer-reviewed research, which appears to be lacking for this specific substituted benzene derivative.

Researchers interested in the chemical properties of this compound would likely need to conduct novel experimental investigations to elucidate the specific reaction pathways, optimal conditions, and mechanistic details for the transformations outlined in the user's request. Such studies would be necessary to build the foundational knowledge required for a detailed scientific discourse on its reactivity and potential for derivatization.

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its three-dimensional shape to the distribution of its electrons.

Density Functional Theory (DFT) is a powerful computational method that is widely used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to determine its most stable conformation.

Geometry Optimization: The process begins with geometry optimization, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. This would reveal the precise spatial orientation of the fluoro, dimethoxy, and methyl groups relative to the benzene ring, including the rotational positions of the methoxy and methyl groups.

Vibrational Frequencies: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of infrared (IR) absorption bands. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or C-F stretching. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. These predicted frequencies are invaluable for interpreting experimental IR spectra.

Thermochemical Properties: From the vibrational analysis, key thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be calculated. These properties are crucial for predicting the molecule's stability and its behavior in chemical reactions.

Illustrative Data: Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C1-F | 1.35 Å |

| Bond Length | C2-O(methoxy1) | 1.37 Å |

| Bond Length | C3-O(methoxy2) | 1.37 Å |

| Bond Length | C4-C(methyl) | 1.51 Å |

| Bond Angle | F-C1-C2 | 119.5° |

| Bond Angle | C1-C2-O(methoxy1) | 118.0° |

| Dihedral Angle | C1-C2-O-C(methoxy1) | 5.0° |

| Dihedral Angle | C2-C3-O-C(methoxy2) | -5.0° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a pathway to very high accuracy, albeit at a greater computational cost than DFT. wikipedia.org

For a molecule like this compound, ab initio calculations would be used to:

Refine Electronic Energy: Provide a more accurate calculation of the total electronic energy compared to DFT.

Investigate Electron Correlation: Methods like MP2 and CCSD explicitly account for electron correlation—the way electrons interact and avoid each other—which is approximated in DFT. This leads to a more precise description of the electronic structure.

Benchmark DFT Results: High-level ab initio results serve as a "gold standard" to validate the accuracy of more computationally efficient DFT methods for a specific class of molecules. ias.ac.in Studies on substituted benzenes have shown that ab initio methods can provide finer details about orbital energies and charge distributions. ias.ac.in

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. youtube.comlibretexts.org

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, making the molecule more susceptible to attack by electrophiles. For this compound, the HOMO is expected to be a π-orbital with significant electron density on the benzene ring, influenced by the electron-donating methoxy and methyl groups.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule more reactive towards nucleophiles. The LUMO is typically a π* (antibonding) orbital of the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

These descriptors quantify the molecule's resistance to change in its electron distribution and are fundamental in predicting its behavior in chemical reactions.

Illustrative Data: Frontier Orbitals and Reactivity Descriptors

| Parameter | Illustrative Calculated Value |

| EHOMO | -5.8 eV |

| ELUMO | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Ionization Potential (I) | 5.8 eV |

| Electron Affinity (A) | 0.5 eV |

| Electronegativity (χ) | 3.15 eV |

| Chemical Hardness (η) | 2.65 eV |

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting spectroscopic data, which aids in the structural confirmation and analysis of compounds.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors for each atom. These values are then converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). rsc.org Predicting ¹⁹F NMR shifts is particularly valuable for fluorinated aromatic compounds, as these shifts are very sensitive to the electronic environment. researchgate.netnih.gov Computational predictions can help assign specific peaks in an experimental spectrum to the correct atoms in the molecule. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption of light in the UV-visible range. This calculation yields the excitation energies and oscillator strengths for the transitions from the ground state to various excited states, allowing for the prediction of the λmax values that would be observed in a UV-Vis spectrum.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, often in the presence of solvent molecules or other interacting species.

For this compound, MD simulations would be useful for:

Conformational Sampling: Exploring the rotational flexibility of the methoxy and methyl groups. MD can reveal the preferred orientations and the energy barriers to rotation in a solution, providing a more dynamic picture than a static geometry optimization. acs.orgacs.org

Solvent Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) allows for the study of how solvent molecules arrange themselves around the solute and how these interactions influence its conformation and properties.

Intermolecular Interactions: MD can model the interactions between multiple molecules of this compound, providing insight into how they might pack in a liquid or solid state and identifying the dominant non-covalent forces (e.g., van der Waals forces, dipole-dipole interactions).

Computational Studies on Reaction Pathways and Transition States for Reactions of this compound

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. For this compound, this would primarily involve modeling its behavior in electrophilic aromatic substitution reactions, which are characteristic of benzene derivatives.

The process involves:

Identifying Reactants and Products: Defining the starting materials (e.g., this compound and an electrophile like NO₂⁺) and the potential products (ortho, meta, para substitution relative to a directing group).

Locating Transition States (TS): The key step is to find the transition state structure for each potential reaction pathway. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, characterized by having exactly one imaginary vibrational frequency.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

Mapping the Reaction Pathway: By connecting the reactant, transition state, and product structures, a complete potential energy surface for the reaction can be mapped.

For this molecule, calculations would likely show that the electron-donating methoxy and methyl groups activate the ring towards electrophilic attack. The calculations would predict the regioselectivity—that is, which position on the ring is most favorable for the electrophile to attack—by comparing the activation energies for attack at the different available sites. This provides a quantitative, theoretical basis for the directing effects of the substituents. nih.govmasterorganicchemistry.com

Structure-Property Relationship Modeling (excluding biological activity)

As of the latest available data, specific computational studies and detailed structure-property relationship modeling for this compound are not present in publicly accessible scientific literature and chemical databases. While computational methods such as Density Functional Theory (DFT) and other quantum mechanical techniques are commonly used to investigate the physicochemical properties of substituted benzene derivatives, dedicated research detailing these analyses for this compound has not been published.

Theoretical investigations typically provide valuable insights into the relationship between a molecule's three-dimensional structure and its physical and chemical properties. For a substituted benzene like this compound, such studies would elucidate the electronic effects of the fluoro, dimethoxy, and methyl groups on the aromatic ring. Key parameters often calculated include:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles that define the lowest energy conformation of the molecule.

Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential maps, which indicate regions of electrophilic and nucleophilic reactivity.

Orbital Energies: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

Without dedicated studies, it is not possible to present specific data tables or detailed research findings on the structure-property relationships of this particular compound. The influence of its unique substitution pattern—an interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy and methyl groups—remains to be computationally quantified and reported. Such research would be necessary to model and predict its non-biological properties with scientific accuracy.

Chemical Reactivity, Reaction Mechanisms, and Derivatization Studies of 1 Fluoro 2,3 Dimethoxy 4 Methylbenzene

Intermediate in Organic Synthesis

The reactivity of the aromatic ring in 1-Fluoro-2,3-dimethoxy-4-methylbenzene would be influenced by the directing effects of the fluoro, methoxy (B1213986), and methyl substituents. The fluorine atom is an ortho-, para-director, while the methoxy groups are also activating and ortho-, para-directing. The interplay of these groups would determine the regioselectivity of further chemical transformations.

Precursor for Biologically Active Molecules

Fluorinated organic molecules often exhibit unique biological activities, and are frequently incorporated into pharmaceuticals and agrochemicals. While the broader class of fluorinated dimethoxybenzenes may have relevance in this area, there is no specific evidence to suggest that this compound has been investigated for such purposes.

Conclusion

Based on a thorough review of available scientific literature, there is a notable lack of specific research and data pertaining to the chemical properties, synthesis, and applications of 1-Fluoro-2,3-dimethoxy-4-methylbenzene. While its structure suggests potential as an interesting building block in organic synthesis or materials science, further research is required to elucidate its properties and explore its potential utility. The information presented in this article is constrained by the limited availability of data for this specific isomer.

Strictly Exclude Any Information on Clinical Human Trial Data, Dosage, Administration, Safety, or Adverse Effect Profiles

Role as a Key Building Block or Intermediate in Complex Organic Synthesis

Detailed documented roles of 1-Fluoro-2,3-dimethoxy-4-methylbenzene as a key building block or intermediate in complex organic synthesis are not extensively reported in publicly available literature. However, the structural motifs present in this molecule are found in various synthetic intermediates. For instance, fluorinated and methoxylated benzene (B151609) derivatives are recognized as valuable precursors in the synthesis of pharmaceuticals and other complex organic molecules. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule, while methoxy (B1213986) groups can be readily converted to hydroxyl groups or participate in directing further electrophilic aromatic substitution reactions.

For example, a related compound, 1-Fluoro-2,4-dimethoxybenzene, is utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its fluorine and methoxy groups enhance its reactivity and solubility, making it a valuable building block for more complex molecular architectures. chemimpex.com It is reasonable to infer that this compound could similarly serve as a precursor, with its specific substitution pattern offering a unique stereochemical and electronic profile for the synthesis of targeted complex molecules.

Potential in the Development of Specialty Chemicals and Agrochemicals

There is a lack of specific data detailing the application of this compound in the development of specialty chemicals and agrochemicals. However, the inclusion of fluorine and methoxy groups in aromatic rings is a common strategy in the design of bioactive compounds. Fluorine substitution can significantly alter the electronic properties of a molecule, influencing its reactivity and biological activity.

In the agrochemical industry, organofluorine compounds are prevalent. nih.gov The introduction of fluorine can lead to enhanced efficacy and selectivity of pesticides. nih.gov Aromatic compounds containing fluorine and methoxy groups are known to be part of the structures of some herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could potentially be explored for the development of new agrochemicals with novel modes of action.

Application in Material Science Research

While no polymers derived specifically from this compound have been documented, fluorinated aromatic compounds are used as monomers for the synthesis of high-performance polymers. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constant. For example, polybenzimidazoles (PBIs) have been synthesized from monomers containing fluorophenyl groups via aromatic nucleophilic substitution reactions. kpi.ua These polymers exhibit high glass transition temperatures and thermal stability. kpi.ua Given its structure, this compound could potentially be functionalized to act as a monomer for the synthesis of novel polymers with tailored properties.

The structural characteristics of this compound, being a substituted benzene ring, suggest a potential, though unexplored, relevance in the field of liquid crystals and optoelectronic materials. Fluorinated compounds are widely used in liquid crystal displays due to their ability to modify properties such as dielectric anisotropy and viscosity. researchgate.netrsc.org The incorporation of fluorine atoms into liquid crystal molecules can lead to materials with improved performance characteristics. researchgate.netrsc.org

In the realm of optoelectronic materials, organic compounds form the basis of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). alfa-chemistry.com The electronic properties of these materials are crucial for their function. While there is no direct research on this compound in this context, the study of fluorinated and methoxy-substituted aromatic compounds is an active area of research in the development of new optoelectronic materials.

Use in Analytical Chemistry Methodologies (e.g., as a reference standard, excluding dosage/administration)

There are no specific records of this compound being used as a reference standard in analytical chemistry methodologies. Generally, a compound intended for use as a reference standard requires high purity and well-characterized physical and spectral data. While the NIST WebBook provides data for a related compound, 1-fluoro-4-methylbenzene, similar comprehensive data for this compound is not available in the searched sources. nist.gov

Catalytic Applications or Ligand Synthesis involving this compound

Information regarding the catalytic applications or use of this compound in ligand synthesis is not present in the reviewed literature. The reactivity of the aromatic ring could potentially be exploited in metal-catalyzed cross-coupling reactions to synthesize more complex structures, which could then serve as ligands for catalytic applications. The fluorine and methoxy substituents would influence the electronic nature of the aromatic ring and its reactivity in such transformations.

Environmental Aspects and Degradation Studies of this compound Uncover a Research Gap

General insights from related compounds suggest that the environmental pathways of this compound could be influenced by the presence of the fluoro and methoxy groups on the benzene ring. For instance, halomethoxybenzenes are noted for their persistence in the environment and their potential for long-range atmospheric transport. vliz.beresearchgate.net Some have been observed to accumulate in both aquatic and terrestrial organisms. vliz.be

Studies on the biodegradation of simpler fluorinated aromatic compounds, such as fluorobenzene (B45895) and fluorobenzoates, indicate that microbial degradation is possible. nih.govresearchgate.net These processes often involve dioxygenase enzymes that initiate the breakdown of the aromatic ring, leading to further metabolism by soil and water microorganisms. nih.gov However, the specific metabolic pathways and the microorganisms capable of degrading this compound remain uninvestigated.

Due to the lack of specific studies on this compound, crucial data regarding its mobility in soil, potential for bioaccumulation, and its effects on aquatic and terrestrial ecosystems are currently unavailable. Further research is necessary to fill this knowledge gap and to properly assess the environmental risks associated with this compound.

Future Research Directions and Perspectives for 1 Fluoro 2,3 Dimethoxy 4 Methylbenzene

Exploration of Sustainable and Atom-Economical Synthetic Methodologies

Information regarding the synthesis of 1-Fluoro-2,3-dimethoxy-4-methylbenzene is not available in the surveyed scientific literature.

Discovery of Novel Reactivity Patterns and Unexpected Transformations

There are no documented studies on the reactivity patterns or chemical transformations of this compound.

Development of Advanced Analytical and Characterization Techniques for In Situ Monitoring

Specific analytical methods for the in-situ monitoring of reactions involving this compound have not been reported.

Expanded Theoretical Modeling and Machine Learning Applications in Reaction Prediction

Theoretical modeling and machine learning predictions require existing data for training and validation, which is not available for this compound.

Interdisciplinary Research Opportunities Leveraging the Unique Structural Features of this compound

Without an understanding of its fundamental properties and reactivity, it is not possible to identify potential interdisciplinary research opportunities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.